(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid
Overview
Description
(2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid is an organic compound characterized by its complex structure, which includes a furan ring, a nitrophenyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a methyl-substituted benzene derivative is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Acrylic Acid Moiety Addition: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction, where the furan derivative reacts with malonic acid in the presence of a base like piperidine.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, converting it into a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: 3-[5-(2-Carboxy-4-nitrophenyl)-2-furyl]acrylic acid.
Reduction: 3-[5-(2-Methyl-4-aminophenyl)-2-furyl]acrylic acid.
Substitution: 3-[5-(2-Methyl-4-halophenyl)-2-furyl]acrylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets, possibly serving as a lead compound for drug discovery.
Industry
In materials science, this compound could be used in the synthesis of polymers or as a precursor for dyes and pigments due to its conjugated system, which can absorb visible light.
Mechanism of Action
The mechanism by which (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it might inhibit specific enzymes or receptors by binding to their active sites. The nitro group could participate in redox reactions, while the acrylic acid moiety might interact with proteins through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[5-(2-Methylphenyl)-2-furyl]acrylic acid:
(2E)-3-[5-(4-Nitrophenyl)-2-furyl]acrylic acid: The position of the nitro group changes, which can influence the compound’s electronic properties and reactivity.
(2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-thienyl]acrylic acid:
Uniqueness
(2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
IUPAC Name |
3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-9-8-10(15(18)19)2-5-12(9)13-6-3-11(20-13)4-7-14(16)17/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJRTMBJMQGOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354021 | |
Record name | 3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292641-22-6 | |
Record name | 3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.